molecular formula C19H23FN2O3S B5660169 N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide

N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide

Cat. No. B5660169
M. Wt: 378.5 g/mol
InChI Key: OZSLGQZFQIJEGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide involves complex organic synthesis techniques, including acylation and catalytic hydrogenation processes. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from related sulfonylaniline and nitrobenzoyl chloride through acylation and hydrogenation showcases a method that might be adaptable for synthesizing our compound of interest. The process yields high purity products through careful selection of catalysts and reaction conditions, such as using Raney Ni as a catalyst and optimizing reaction temperature and solvent choice (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide can be elucidated using techniques like FTIR, NMR (1H NMR, 13C NMR), and X-ray diffraction. Studies on similar compounds reveal detailed insight into intermolecular interactions, such as hydrogen bonding, that contribute to the stability and conformation of the molecule in the crystalline form. Density Functional Theory (DFT) computations further provide a theoretical basis for understanding the electronic structure and reactivity of such molecules (S. Murugavel et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide or structurally related compounds often include interactions with other chemical agents that modify the compound's functional groups. For instance, the use of ethenesulfonyl fluoride in coupling reactions with N-methoxybenzamides under rhodium(III)-catalyzed conditions illustrates the type of chemical reactivity that might be applicable to our compound. These reactions are valuable for introducing sulfonyl fluoride groups, which are pivotal in the development of new chemical entities with potential biological activity (Shi-Meng Wang et al., 2018).

properties

IUPAC Name

N-ethyl-3-[3-(2-fluorophenyl)propylsulfamoyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-3-22(2)19(23)16-9-6-11-17(14-16)26(24,25)21-13-7-10-15-8-4-5-12-18(15)20/h4-6,8-9,11-12,14,21H,3,7,10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLGQZFQIJEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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